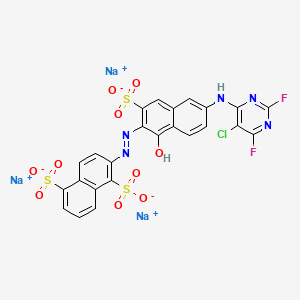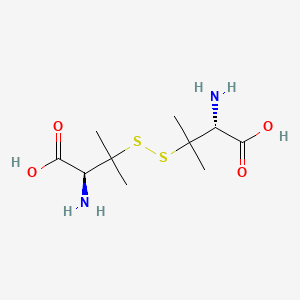
2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy 6-Iodo Diosmin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy 6-Iodo Diosmin is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of diosmin, which is commonly found in citrus fruits and is used for its vascular protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy 6-Iodo Diosmin typically involves multiple steps, including acetylation and iodination reactions. The starting material, diosmin, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form the heptacetyl derivative. The iodination is then carried out using iodine and a suitable oxidizing agent like sodium iodate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the iodo group, converting it to a hydroxyl group or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce deiodinated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its vascular protective effects and potential use in treating chronic venous insufficiency.
Industry: Could be used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy 6-Iodo Diosmin likely involves its interaction with various molecular targets and pathways. As a flavonoid derivative, it may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines and enzymes.
Vascular Protection: Strengthening blood vessel walls and improving circulation.
Comparison with Similar Compounds
Similar Compounds
Diosmin: The parent compound, known for its vascular protective effects.
Hesperidin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: A flavonoid glycoside with potential cardiovascular benefits.
Uniqueness
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy 6-Iodo Diosmin is unique due to its specific acetylation and iodination, which may enhance its biological activity and stability compared to its parent compound and other similar flavonoids.
Properties
Molecular Formula |
C42H45IO22 |
|---|---|
Molecular Weight |
1028.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5S,6R)-4,5-diacetyloxy-2-methyl-6-[[(3R,5R,6S)-3,4,5-triacetyloxy-6-[2-(3-acetyloxy-4-methoxyphenyl)-5-hydroxy-6-iodo-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C42H45IO22/c1-16-35(57-18(3)45)37(59-20(5)47)39(61-22(7)49)41(55-16)54-15-31-36(58-19(4)46)38(60-21(6)48)40(62-23(8)50)42(65-31)64-30-14-29-32(34(52)33(30)43)25(51)13-27(63-29)24-10-11-26(53-9)28(12-24)56-17(2)44/h10-14,16,31,35-42,52H,15H2,1-9H3/t16-,31?,35-,36+,37-,38?,39-,40+,41+,42+/m0/s1 |
InChI Key |
QAFCMBQSIRBDIA-BKXWXZQYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)OCC2[C@H](C([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)I)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)I)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
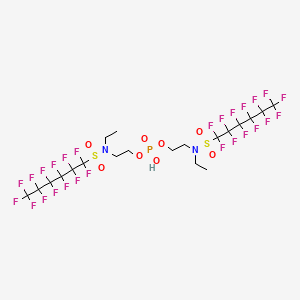
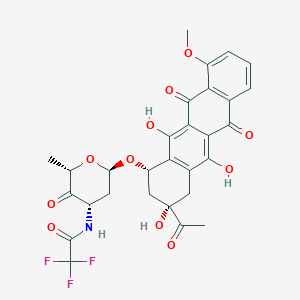
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
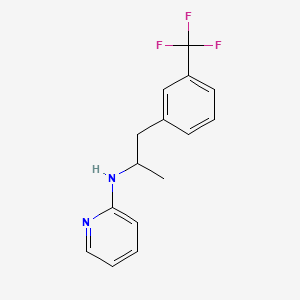

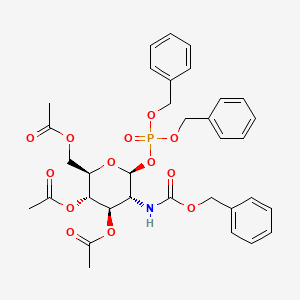
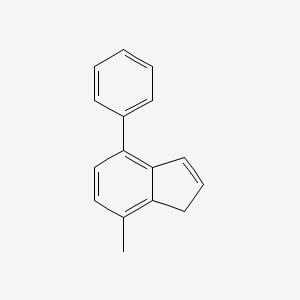


![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
